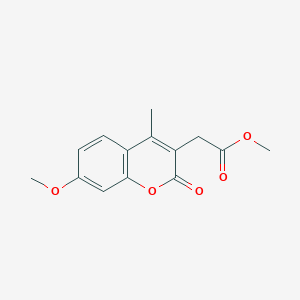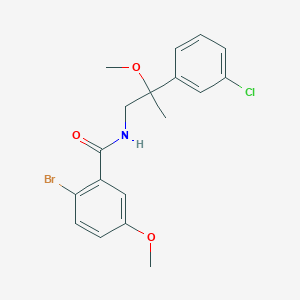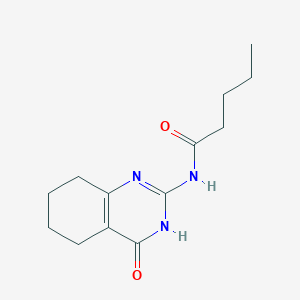
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multi-step reactions, starting from basic precursors like anthranilic acid or amidines. A notable method includes the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride, leading to cyclization products through an initial ring cleavage followed by ring closure to form N-[2-([1,2,4]oxadiazol-5-yl)phenyl]formamide oximes (Okuda, Muroyama, & Hirota, 2011). Additionally, cyclocondensation of anthranilic acid derived 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with various aldehydes has been employed to prepare 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones, confirming the structures via NMR spectroscopy, including 2D NOESY experiments (Dolzhenko, Dolzhenko, & Chui, 2008).
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds are part of the quinazoline-4(3H)-ones class, which has been synthesized and evaluated for various biological activities. Their applications range from antibacterial agents to potential candidates for combating antibiotic resistance due to their structural versatility and bioactivity. A series of novel quinazolinones has demonstrated antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds remains a challenge in drug development, emphasizing the need for continued research in this area (Tiwary et al., 2016).
Optoelectronic Material Applications
Research has extended into the use of quinazoline derivatives in optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, highlighting their applications in photo- and electroluminescence. Quinazoline and pyrimidine rings contribute to the development of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. This has paved the way for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Biological Activity Applications
Quinazoline alkaloids, including those derived from N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have been extensively studied for their significant bioactivities. These compounds, isolated from natural sources or synthesized, exhibit a wide range of biological activities such as antitumor, antibacterial, antifungal, and antiparasitic effects. Quinine and camptothecin are examples of quinoline alkaloids that have led to breakthroughs in antimalarial and anticancer drug development, respectively (Shang et al., 2018).
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGTUDEFQTEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
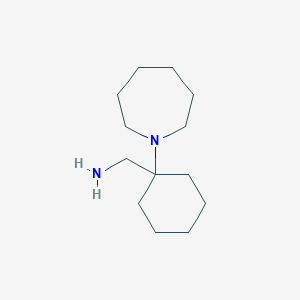
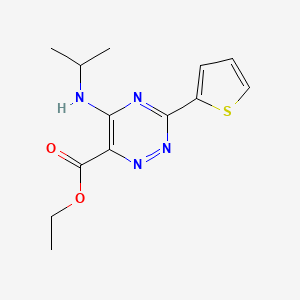

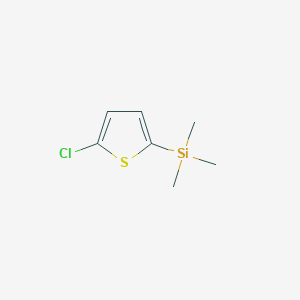
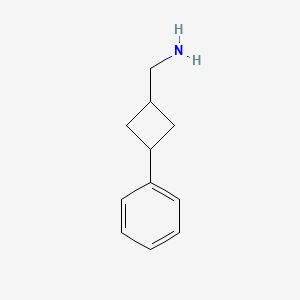


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
